molecular formula C28H46O7 B12679792 Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate CAS No. 83861-28-3

Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate

Cat. No.: B12679792
CAS No.: 83861-28-3
M. Wt: 494.7 g/mol
InChI Key: KIRFLCKWEBLZMD-QSGOJPERSA-N
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Description

Methyl 3α-((ethoxycarbonyl)oxy)-7α,12α-dihydroxycholan-24-oate (CAS: 21059-40-5) is a synthetic cholic acid derivative with structural modifications designed to alter its physicochemical and biological properties. Its molecular formula is C₂₈H₄₄O₇, and it features:

  • An ethoxycarbonyloxy group at the 3α position.
  • Hydroxyl groups at 7α and 12α positions.
  • A methyl ester at the C24 carboxyl group.

This compound is derived from cholanic acid, a bile acid framework, with protective groups (e.g., ethoxycarbonyloxy) that may enhance metabolic stability or serve as intermediates in synthetic pathways .

Properties

CAS No.

83861-28-3

Molecular Formula

C28H46O7

Molecular Weight

494.7 g/mol

IUPAC Name

methyl (4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3-ethoxycarbonyloxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C28H46O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-23,25,29-30H,6-15H2,1-5H3/t16-,17?,18-,19-,20+,21+,22-,23+,25+,27+,28-/m1/s1

InChI Key

KIRFLCKWEBLZMD-QSGOJPERSA-N

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](CC2C1)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C

Canonical SMILES

CCOC(=O)OC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate typically involves the esterification of cholic acid derivatives. The process begins with the protection of hydroxyl groups followed by the introduction of the ethoxycarbonyl group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and obtain a highly pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate involves its interaction with specific molecular targets in the body. It is known to bind to bile acid receptors, influencing the regulation of bile acid synthesis and secretion. This interaction can modulate various metabolic pathways, impacting lipid and glucose metabolism. The compound’s effects on these pathways make it a potential candidate for therapeutic applications in metabolic diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogous cholanic acid derivatives:

Compound Name 3α Substituent 7α Substituent 12α Substituent C24 Group Molecular Formula Molar Mass (g/mol) Key Features/Applications
Methyl 3α-(ethoxycarbonyl)oxy-7α,12α-dihydroxycholan-24-oate Ethoxycarbonyloxy Hydroxyl Hydroxyl Methyl ester C₂₈H₄₄O₇ 492.64 Enhanced esterase resistance; synthetic intermediate
Methyl 3α,7α-diacetoxy-12α-hydroxycholan-24-oate () Acetoxy Acetoxy Hydroxyl Methyl ester C₂₉H₄₄O₇ 504.66 Labile to esterase hydrolysis; used in bile acid metabolism studies
Methyl 7α-acetoxy-3α,12α-dihydroxycholan-24-oate () Hydroxyl Acetoxy Hydroxyl Methyl ester C₂₇H₄₂O₆ 462.62 Partial acetylation may reduce hepatic uptake
Methyl 3α,7α-diacetoxy-12-oxo-5β-cholan-24-oate () Acetoxy Acetoxy Oxo (ketone) Methyl ester C₂₉H₄₄O₇ 504.66 12-oxo group disrupts hydrogen bonding; potential inhibitor of 12α-hydroxysteroid dehydrogenases
3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid methyl ester () Hydroxyl Hydroxyl Hydroxyl Methyl ester C₂₅H₄₂O₅ 422.60 Natural bile acid derivative; substrate for microbial dehydrogenases

Key Comparative Findings

Metabolic Stability :

  • The ethoxycarbonyloxy group at 3α in the target compound provides steric hindrance, making it less susceptible to hydrolysis by esterases compared to acetoxy-containing analogs (e.g., ) .
  • Acetoxy groups (e.g., in ) are readily cleaved by bacterial 3α- and 12α-hydroxysteroid dehydrogenases (HSDHs), as observed in Clostridium perfringens .

Enzymatic Interactions: The trihydroxy derivative () is a natural substrate for microbial HSDHs, which oxidize hydroxyl groups to ketones. Modifications like acetylation () or ethoxycarbonylation (target compound) block these enzymatic activities .

Synthetic Utility: The target compound’s ethoxycarbonyloxy group is a protective strategy used in multi-step syntheses (e.g., allylic oxidation or dehydration steps), as seen in related cholic acid derivatives () . Diacetoxy derivatives () are intermediates in the preparation of keto- or enone-modified bile acids .

Physicochemical Properties

  • Lipophilicity : Ethoxycarbonyloxy (logP ~2.5) is more lipophilic than acetoxy (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility.
  • Stability : The ethoxycarbonyl group’s bulkiness increases hydrolytic stability under physiological pH compared to acetoxy esters .

Research Implications

  • Enzyme Inhibition : 12-Oxo derivatives () could inhibit bile acid-modifying enzymes, offering therapeutic avenues for metabolic disorders .
  • Microbial Metabolism : Structural modifications alter interactions with gut microbiota, impacting bile acid recycling and cholesterol metabolism .

Biological Activity

Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate (CAS No. 83861-28-3) is a steroid derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C28H46O7
  • Molar Mass : 494.66 g/mol
  • EINECS Number : 281-089-5

This compound belongs to the class of cholane derivatives, which are known for their varied biological activities, including anti-inflammatory and anti-cancer properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : The compound may possess significant antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress.
  • Antimicrobial Effects : Studies have shown that steroid derivatives can exhibit antimicrobial activity against various pathogens.
  • Anti-tumor Potential : Some cholane derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Cardiovascular Benefits : Certain studies suggest potential hypotensive effects, making them candidates for cardiovascular health applications.

Antioxidant Activity

A recent study evaluated the antioxidant capacity of various cholane derivatives using assays like DPPH and ABTS radical scavenging tests. The results indicated that this compound demonstrated significant radical scavenging activity comparable to well-known antioxidants.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Methyl 3α75 ± 2.180 ± 1.8
Vitamin C85 ± 3.090 ± 2.5

Antimicrobial Effects

The antimicrobial efficacy of this compound was tested against several bacterial strains using the disk diffusion method:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results indicate moderate antimicrobial activity, suggesting its potential use in developing antibacterial agents.

Anti-tumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anti-cancer agent.

Case Study: Antioxidant Potential in Neuroprotection

A research study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that the compound significantly reduced neuronal cell death and improved cell viability compared to controls.

Case Study: Cardiovascular Applications

Another study explored the hypotensive effects of this compound in hypertensive rat models. Results showed a significant reduction in blood pressure levels post-treatment, indicating its potential utility in managing hypertension.

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